molecular formula C16H26O2 B11827521 Hexadecatrienoic acid

Hexadecatrienoic acid

Katalognummer: B11827521
Molekulargewicht: 250.38 g/mol
InChI-Schlüssel: SZQQHKQCCBDXCG-BAHYSTIISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexadecatrienoic acid is a polyunsaturated fatty acid with the molecular formula C16H26O2 It is characterized by the presence of three double bonds within its 16-carbon chain This compound is found in various natural sources, including certain algae and plants

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hexadecatrienoic acid can be synthesized through the desaturation of hexadecanoic acid (palmitic acid). This process involves the introduction of double bonds at specific positions in the carbon chain. Enzymes such as desaturases are typically used to catalyze these reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as algae. Techniques like supercritical CO2 extraction and hydrodistillation are employed to isolate the compound from these sources. These methods ensure high purity and yield of the desired fatty acid .

Analyse Chemischer Reaktionen

Types of Reactions: Hexadecatrienoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the double bonds, leading to the formation of hydroperoxides and other oxidized products.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.

    Substitution: Functional groups can be introduced at specific positions in the carbon chain through substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as oxygen or ozone are used under controlled conditions to achieve oxidation.

    Reduction: Hydrogen gas in the presence of a catalyst like palladium or nickel is commonly used for hydrogenation.

    Substitution: Halogenating agents or other electrophiles can be used to introduce new functional groups.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Hexadecatrienoic acid has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Hexadecatrienoic acid can be compared with other polyunsaturated fatty acids such as:

    Linoleic Acid (C182): Similar in structure but with two double bonds.

    Alpha-Linolenic Acid (C183): Contains three double bonds but has an 18-carbon chain.

    Eicosapentaenoic Acid (C205): A longer chain fatty acid with five double bonds.

Uniqueness: this compound is unique due to its specific chain length and the position of its double bonds, which confer distinct physical and chemical properties. Its presence in certain algae and its role in specific biological processes further highlight its uniqueness .

Eigenschaften

Molekularformel

C16H26O2

Molekulargewicht

250.38 g/mol

IUPAC-Name

(2E,4E,6E)-hexadeca-2,4,6-trienoic acid

InChI

InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h10-15H,2-9H2,1H3,(H,17,18)/b11-10+,13-12+,15-14+

InChI-Schlüssel

SZQQHKQCCBDXCG-BAHYSTIISA-N

Isomerische SMILES

CCCCCCCCC/C=C/C=C/C=C/C(=O)O

Kanonische SMILES

CCCCCCCCCC=CC=CC=CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.